

CUDC-305: A Technical Overview of a Novel HSP90 Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Abstract

CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine class of HSP90 inhibitors, CUDC-305 exhibits potent anti-proliferative activity across a wide range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data of CUDC-305.

Chemical Structure and Properties

CUDC-305 is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine.[1]



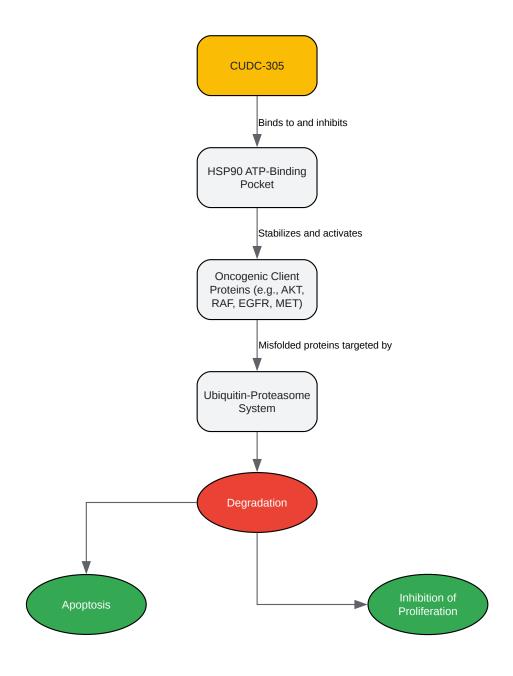
Property	Value	Reference
IUPAC Name	2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imid azo[4,5-c]pyridin-4-amine	[1]
Molecular Formula	C22H30N6O2S	[1][2]
Molecular Weight	442.58 g/mol	[2]
CAS Number	1061318-81-7	[1][2]
SMILES	CC(C) (C)CNCCN1C2=C(C(=NC=C2) N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4	[1][2]

Mechanism of Action

CUDC-305 exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling.

By binding to the ATP-binding pocket in the N-terminus of HSP90, **CUDC-305** prevents the conformational changes required for its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.





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Figure 1. Mechanism of action of CUDC-305.

Preclinical Activity In Vitro Activity



The binding affinity of **CUDC-305** to HSP90 has been determined using fluorescence polarization competition binding assays.

Target	IC50 (nM)
ΗЅΡ90α	~100
ΗЅΡ90β	103
HSP90 complex (from cancer cells)	48.8

Data compiled from multiple sources.[1][3]

CUDC-305 has demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.

Parameter	Value
Mean IC50 (40 cell lines)	220 nM
IC50 Range	40 - 900 nM

Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]

In Vivo Activity

Preclinical studies in xenograft models have demonstrated the in vivo efficacy of CUDC-305.

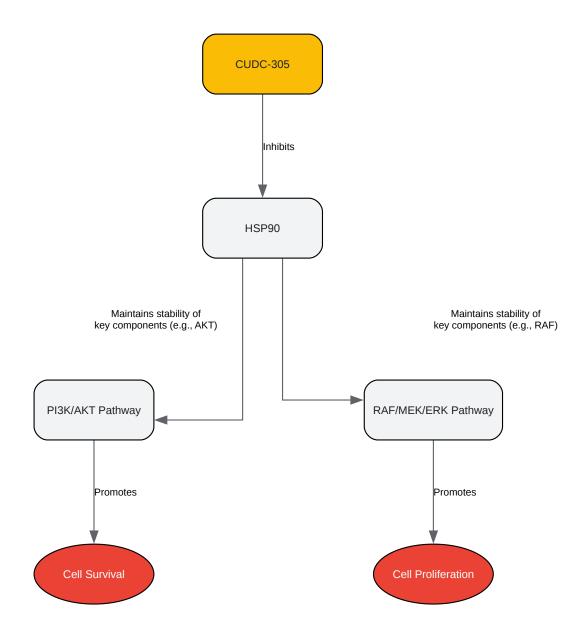
Xenograft Model	Key Findings
U87MG glioblastoma (subcutaneous)	Dose-dependent tumor growth inhibition.
U87MG glioblastoma (orthotopic)	Significant prolongation of animal survival.
Erlotinib-resistant NSCLC	Potent anti-tumor activity.
MDA-MB-468 breast cancer	Induced tumor regression.
MV4-11 acute myelogenous leukemia	Induced tumor regression.



Summary of findings from preclinical animal models.[1]

Impact on Cellular Signaling Pathways

By inducing the degradation of key HSP90 client proteins, **CUDC-305** effectively downregulates major oncogenic signaling pathways.





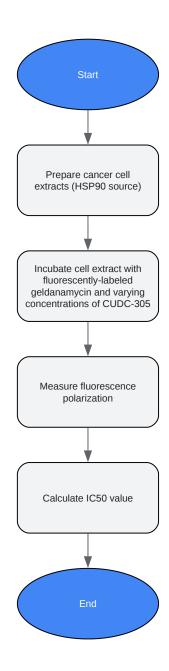
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Figure 2. Inhibition of key signaling pathways by CUDC-305.

Experimental Protocols Fluorescence Polarization (FP) Competition Binding Assay

This assay is utilized to determine the binding affinity of CUDC-305 to HSP90.





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